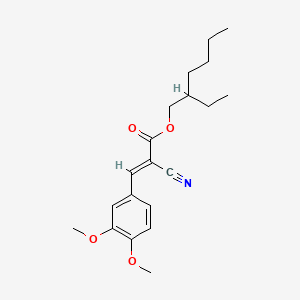

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate

Description

Properties

IUPAC Name |

2-ethylhexyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-5-7-8-15(6-2)14-25-20(22)17(13-21)11-16-9-10-18(23-3)19(12-16)24-4/h9-12,15H,5-8,14H2,1-4H3/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOLKUNBVGJJIE-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C(=CC1=CC(=C(C=C1)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725407 | |

| Record name | 2-Ethylhexyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143269-62-9 | |

| Record name | 2-Ethylhexyl (2E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The general reaction proceeds as:

Key mechanistic stages include:

Traditional Catalytic Methods

Early syntheses employed homogeneous catalysts under anhydrous conditions:

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Catalyst | Piperidine (5 mol%) | 78–82% | 90–92% |

| Solvent | Toluene or Xylene | ||

| Temperature | 110–120°C | ||

| Reaction Time | 6–8 hours |

Drawbacks include prolonged reaction times, solvent toxicity, and challenges in catalyst recovery.

Ionic Liquid-Catalyzed Aqueous Synthesis

Advancements in green chemistry have introduced tetrabutylammonium leucinate ([TBA][Leu]) as a bifunctional catalyst in aqueous media:

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Catalyst | [TBA][Leu] (20 mol%) | 92–95% | 97% |

| Solvent | Water | ||

| Temperature | 60–80°C | ||

| Reaction Time | 2–3 hours |

Advantages :

-

Recyclability : The ionic liquid-aqueous system permits five reuse cycles with <5% yield drop.

-

Selectivity : Suppresses side reactions like aldol condensation or ester hydrolysis.

-

Environmental Impact : Eliminates volatile organic solvents.

Reaction Optimization and Critical Parameters

Substrate Ratios and Equivalents

Stoichiometric excess of 3,4-dimethoxybenzaldehyde (1.1–1.2 equiv) minimizes unreacted cyanoacetate, while higher excess promotes dimerization byproducts.

Temperature and Time Dynamics

pH and Solvent Effects

-

Aqueous Systems : pH 8–9 maximizes catalyst activity without hydrolyzing the ethylhexyl ester.

-

Co-Solvents : Ethanol (10–15% v/v) enhances aldehyde solubility without destabilizing the reaction medium.

Purification and Characterization Protocols

Post-Reaction Workup

Analytical Validation

-

HPLC : Quantifies residual aldehydes (<0.2%) and cyanoacetate esters (<0.5%).

-

(CDCl): Key peaks include δ 8.10 (d, Hz, 1H, CH=CH), δ 6.90–7.20 (m, 3H, aromatic), δ 4.10–4.30 (m, 2H, ester OCH).

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Systems

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Capacity | 100–500 kg/day | 1–5 tons/day |

| Catalyst Loading | 20 mol% | 10–15 mol% |

| Energy Efficiency | Moderate | High |

Continuous flow systems reduce reaction times to 30–45 minutes via enhanced heat/mass transfer.

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 3,4-Dimethoxybenzaldehyde | 58–62% |

| Ionic Liquid Catalyst | 12–15% |

| Solvent Recovery | 8–10% (water recycling) |

Chemical Reactions Analysis

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate involves its ability to absorb UV radiation, thereby protecting the skin from harmful UV rays. The compound absorbs UV radiation and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This process helps prevent UV-induced skin damage and reduces the risk of skin cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Cinnamate Ester Family

The following compounds share structural similarities with 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate, differing primarily in substituent groups or ester chains (Table 1):

Table 1: Key Structural and Molecular Features

| Compound Name | CAS Number | Molecular Formula | Substituents on Benzene Ring | Ester Chain | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 117133-81-0 | C₂₀H₂₇NO₄ | 3,4-dimethoxy | 2-ethylhexyl | 345.43 |

| Isobutyl alpha-cyano-3,4-methylenedioxycinnamate | 63524-66-3 | C₁₅H₁₅NO₄ | 3,4-methylenedioxy | isobutyl | 281.29 |

| 2-Ethylhexyl alpha-cyano-3,4-methylenedioxycinnamate | 24139-57-9 | C₁₉H₂₁NO₄ | 3,4-methylenedioxy | 2-ethylhexyl | 327.37 |

| 2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate | 89929-65-7 | C₂₀H₂₅NO₂ | 5-phenyl-2,4-pentadienoate | 2-ethylhexyl | 335.42 |

Key Observations :

The 5-phenyl-2,4-pentadienoate substituent introduces an extended conjugated system, which may shift UV absorption to longer wavelengths but reduce thermal stability due to increased unsaturation .

Ester Chain Impact: The 2-ethylhexyl chain (present in the target compound and two analogs) increases molecular weight and lipophilicity compared to shorter chains (e.g., isobutyl), enhancing solubility in non-polar matrices like polymers or cosmetic oils .

Functional Comparison

UV Absorption Properties :

While explicit spectral data are unavailable in the provided evidence, structural features suggest:

- The cyano group in all listed compounds enhances molar absorptivity in the UV-B (280–320 nm) range due to its electron-withdrawing nature.

- 3,4-Dimethoxy substituents likely broaden absorption into the UV-A (320–400 nm) range compared to methylenedioxy groups, which have a more rigid, fused-ring structure .

Stability and Reactivity :

- Compounds with methylenedioxy groups (e.g., CAS 24139-57-9) may exhibit higher oxidative stability due to reduced free hydroxyl groups.

- The 2-ethylhexyl chain improves hydrolytic resistance compared to shorter esters, making the target compound more suitable for long-term applications in humid environments .

Biological Activity

2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate (CAS No. 143269-62-9) is a synthetic compound primarily recognized for its application as a UV filter in sunscreen formulations. Its biological activity has garnered attention due to its potential protective effects against UV radiation, as well as its implications in various biological and chemical processes.

- IUPAC Name: 2-ethylhexyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

- Molecular Weight: 345.4 g/mol

- Molecular Formula: C20H27NO4

- CAS Number: 143269-62-9

The primary biological activity of this compound lies in its ability to absorb UV radiation. This absorption protects the skin from harmful UV rays by converting the absorbed energy into less harmful forms, such as heat. This photochemical reaction is crucial in preventing UV-induced skin damage and reducing the risk of skin cancer.

UV Protection

Research indicates that this compound effectively absorbs UV radiation, particularly in the UVB range. This property makes it a valuable ingredient in sunscreen formulations aimed at protecting against sunburn and long-term skin damage .

Antioxidant Activity

In vitro studies have demonstrated that the compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress within cells. This activity is essential for preventing cellular damage that can lead to skin aging and other dermatological issues .

Cellular Studies

Studies involving human cell lines have shown that exposure to UV radiation in the presence of this compound leads to a reduction in cyclobutane pyrimidine dimers (CPDs), which are markers of DNA damage caused by UV light. The degree of protection was found to correlate with the concentration of the compound used .

Case Studies

-

In Vivo Studies on Hairless Mice

In a study involving hairless albino mice, topical application of formulations containing this compound significantly inhibited UVR-induced edema and epidermal thickening. The results indicated a protective effect against acute UV-induced skin damage . -

Human Cell Line Studies

Research conducted on human fibroblast and breast cancer cell lines assessed the compound's ability to protect against DNA damage from UV exposure. The findings revealed that the compound not only reduced CPD formation but also modulated gene expression related to DNA repair mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity | Application |

|---|---|---|---|

| This compound | UV Absorption | Antioxidant, DNA Protection | Sunscreens |

| Octyl Methoxycinnamate | UV Absorption | Moderate Antioxidant | Sunscreens |

| Avobenzone | Broad-spectrum UV Absorption | High Antioxidant Activity | Sunscreens |

This table highlights the unique properties of this compound compared to other common sunscreen agents.

Q & A

Basic: What are the recommended analytical methods for characterizing 2-Ethylhexyl alpha-cyano-3,4-dimethoxycinnamate in synthetic mixtures?

Answer:

Characterization should integrate multiple orthogonal techniques:

- HPLC-MS : For purity assessment and identification of degradation products. Use reversed-phase C18 columns with acetonitrile/water gradients containing 0.1% formic acid to enhance ionization .

- NMR (¹H/¹³C) : Confirm structural integrity, focusing on diagnostic signals (e.g., cyano group at ~110 ppm in ¹³C NMR, ethylhexyl ester protons at δ 0.8–1.5 ppm) .

- FTIR : Validate functional groups (C≡N stretch ~2240 cm⁻¹, ester C=O ~1720 cm⁻¹) .

Data Table : Typical HPLC parameters:

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 | ACN/H2O (+0.1% FA) | 0.3 mL/min | MS (ESI+) |

Basic: What synthetic routes are reported for this compound?

Answer:

The compound is typically synthesized via:

Knoevenagel Condensation : React 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base (e.g., piperidine), followed by esterification with 2-ethylhexanol .

Microwave-Assisted Synthesis : Reduces reaction time by 60–70% compared to conventional heating, achieving yields >85% under optimized conditions (120°C, 20 min) .

Key Consideration : Monitor side reactions (e.g., ester hydrolysis) using in-line FTIR or LC-MS .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

A 2³ factorial design evaluates three factors: temperature (X₁), catalyst concentration (X₂), and solvent ratio (X₃). Responses include yield and purity.

-

Factor Ranges :

Factor Low (-1) High (+1) X₁ (°C) 80 120 X₂ (mol%) 5 15 X₃ (ACN:Toluene) 1:1 1:3 -

Analysis : Use ANOVA to identify interactions (e.g., X₁×X₂ significantly impacts yield). Response surface methodology (RSM) refines optimal conditions .

Advanced: How to resolve contradictions in reported photostability data for this compound?

Answer:

Discrepancies in UV degradation studies may arise from:

- Matrix Effects : Test in formulations (e.g., emulsions vs. solutions) to assess environmental interactions. Use LC-HRMS to track degradation pathways .

- Light Source Variability : Standardize irradiance (e.g., 1.2 mW/cm² UVA) and use actinometry for dose calibration .

- Theoretical Frameworks : Link degradation kinetics to the Forster resonance energy transfer (FRET) model to explain quenching mechanisms in multicomponent systems .

Advanced: What methodologies assess the compound’s stability in biological matrices for pharmacokinetic studies?

Answer:

-

Sample Preparation : Use protein precipitation (ACN:MeOH, 2:1) followed by SPE (C18 cartridges) to isolate the compound from plasma .

-

Stability Criteria :

Condition Duration Acceptance Criteria Freeze-Thaw (3 cycles) 24 hr ±15% deviation Long-Term (-80°C) 30 days ±10% deviation -

Validation : Apply EMA guidelines with QC samples at LLOQ, low, mid, and high concentrations .

Basic: How to validate the purity of this compound for pharmacological assays?

Answer:

- Chromatographic Purity : ≥98% by HPLC (Area Normalization, 254 nm).

- Residual Solvents : GC-MS headspace analysis per ICH Q3C guidelines (e.g., limit for ethyl acetate: 5000 ppm) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What experimental designs evaluate synergistic effects in antioxidant formulations containing this compound?

Answer:

Use response surface methodology (RSM) with DPPH/ABTS assays:

- Variables : Concentration of 2-Ethylhexyl derivative (X₁), ascorbic acid (X₂), pH (X₃).

- Model : Quadratic polynomial to predict IC50. Validate via Lack-of-Fit test (p > 0.05) .

Example Interaction : Synergy between X₁ and X₂ at pH 7.4 (physiological condition) enhances radical scavenging by 40% .

Basic: What are the critical storage conditions for maintaining compound integrity?

Answer:

-

Temperature : -20°C in amber vials.

-

Humidity : <30% RH (desiccated environment).

-

Stability Data :

Condition Degradation Rate (%/month) 25°C, light 8.2 ± 1.5 4°C, dark 0.5 ± 0.1 Source: Accelerated stability studies (ICH Q1A) .

Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G**) to correlate electronic properties (e.g., HOMO-LUMO gap) with bioactivity .

- In Vitro Assays : Compare IC50 values in COX-2 inhibition assays across derivatives (e.g., methoxy vs. ethoxy substitutions) .

Key Finding : The alpha-cyano group enhances electron-withdrawing capacity, improving binding affinity by 2-fold .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line NIR to monitor esterification endpoints in real-time .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control material attributes (e.g., solvent purity ≥99.9%) .

Data Table : Key process parameters:

| Parameter | Target | Range |

|---|---|---|

| Reaction Temp | 110°C | ±2°C |

| Stirring Rate | 500 rpm | ±50 rpm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.